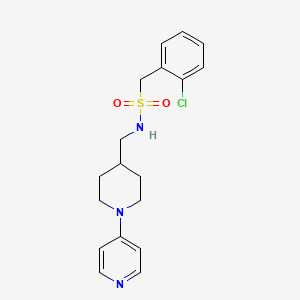

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALALAPCPOPVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinyl and pyridinyl intermediates, followed by their coupling with the chlorophenyl group. The final step usually involves the introduction of the methanesulfonamide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Structural Differences:

- Substituent Position : The target compound’s 2-chlorophenyl group contrasts with the 4-chlorophenyl in , which may reduce steric hindrance and alter binding pocket interactions .

- Heterocyclic Moieties : The pyridin-4-yl group in the target compound differs from the furan () or pyrimidine () substitutions, impacting electronic properties and solubility .

Pharmacological Profiles:

- Target Compound: While direct activity data are unavailable, its sulfonamide-piperidine scaffold shares similarities with cannabinoid receptor (CB1) antagonists (e.g., rimonabant analogues) and bacterial MRSA synergists (e.g., DMPI/CDFII in ) .

- W-15/W-18 () : These compounds exhibit µ-opioid receptor agonism, highlighting how piperidine substitution patterns (e.g., phenethyl vs. pyridinyl) dictate receptor specificity .

- Purine-Piperidine Derivatives () : Compounds like 10–15 (86–99% yields) target enzymes via purine scaffolds, suggesting divergent mechanisms compared to sulfonamides .

Biological Activity

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound combines a chlorophenyl group with a methanesulfonamide moiety, linked to a piperidine derivative that incorporates a pyridine substituent. The molecular formula is C18H22ClN3O2S, with a molecular weight of approximately 379.9 g/mol. Its unique structural characteristics suggest significant potential for therapeutic applications, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit specific enzymes, while the piperidine and pyridine moieties may enhance binding affinity and specificity towards biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to cancer cell proliferation.

- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, impacting cell survival and apoptosis.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their effectiveness against bacterial infections, including Mycobacterium tuberculosis. Preliminary studies suggest that this compound may possess similar antimicrobial properties due to its structural components.

Anticancer Properties

Recent studies highlight the potential anticancer activity of piperidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth.

Case Studies

- Cytotoxicity in Cancer Models :

- Inhibition of Enzymatic Activity :

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide | Fluorine instead of chlorine | Different electronegativity may alter activity | Potential antimicrobial |

| 1-(3-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide | Chlorine at a different position | Variations in binding interactions | Potential anticancer |

| 1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide | Different pyridine substitution | Variations in pharmacological properties | Potential anticancer |

Q & A

Q. How do researchers reconcile discrepancies between computational predictions (e.g., LogP, solubility) and empirical data?

- Validation Framework :

- Compare predicted LogP (via ChemDraw) with experimental shake-flask method results.

- Use Hansen solubility parameters to refine solvent selection for dissolution studies .

- Apply machine learning models trained on sulfonamide datasets to improve prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.